5-Bromo-3-(difluoromethylthio)indole
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Overview
Description
5-Bromo-3-(difluoromethylthio)indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(difluoromethylthio)indole typically involves the bromination of an indole precursor followed by the introduction of the difluoromethylthio group. One common method includes:
Bromination: Starting with an indole derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Introduction of Difluoromethylthio Group: The brominated indole is then reacted with a difluoromethylthiolating agent under controlled conditions to introduce the difluoromethylthio group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(difluoromethylthio)indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the indole ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an indole derivative with an amine group at the 5-position.
Scientific Research Applications
5-Bromo-3-(difluoromethylthio)indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethylthio)indole involves its interaction with specific molecular targets and pathways. The bromine and difluoromethylthio groups can influence the compound’s binding affinity and selectivity towards biological targets, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the difluoromethylthio group, making it less versatile in certain reactions.
3-(Difluoromethylthio)indole:
Uniqueness
5-Bromo-3-(difluoromethylthio)indole’s combination of bromine and difluoromethylthio groups makes it unique, offering distinct reactivity and potential for diverse applications compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, promising new insights and applications.
Properties
Molecular Formula |
C9H6BrF2NS |
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Molecular Weight |
278.12 g/mol |
IUPAC Name |
5-bromo-3-(difluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2NS/c10-5-1-2-7-6(3-5)8(4-13-7)14-9(11)12/h1-4,9,13H |
InChI Key |
ZXGRRSZHHXSSIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)SC(F)F |
Origin of Product |
United States |
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